Chromatographic Retention Time Differentiation Among Glibenclamide Impurities A, B, and C in the British Pharmacopoeia 2025 HPLC Method
In the compendial liquid chromatography method prescribed by the British Pharmacopoeia 2025 for glibenclamide related substances testing, Methyl N-(4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulphonyl)carbamate (Impurity B) elutes at a relative retention time (RRT) of approximately 0.6 with reference to glibenclamide (retention time ≈ 5 min). This value is quantitatively distinct from Impurity A (RRT ≈ 0.5) and Impurity C (RRT ≈ 0.7) [1]. The method employs a 0.10 m × 4.6 mm column packed with spherical base-deactivated end-capped octadecylsilyl silica gel (3 µm) at 35 °C, with gradient elution using mobile phases composed of triethylamine–phosphoric acid buffer and acetonitrile, a flow rate of 0.8 mL/min, and UV detection at 230 nm [1].
| Evidence Dimension | Relative retention time (RRT) in the BP 2025 glibenclamide related substances HPLC method |
|---|---|
| Target Compound Data | RRT ≈ 0.6 (Impurity B; CAS 21165-77-5) |
| Comparator Or Baseline | Impurity A (CAS 16673-34-0): RRT ≈ 0.5; Impurity C: RRT ≈ 0.7; Glibenclamide API: RRT = 1.0 (retention time ≈ 5 min) |
| Quantified Difference | Impurity B elutes 0.1 RRT units later than Impurity A and 0.1 RRT units earlier than Impurity C |
| Conditions | BP 2025 LC method; column: 0.10 m × 4.6 mm, 3 µm ODS; temperature: 35 °C; mobile phase: gradient of triethylamine–H₃PO₄ buffer/acetonitrile; flow rate: 0.8 mL/min; detection: UV 230 nm; injection: 10 µL |
Why This Matters
The unique RRT of Impurity B enables unambiguous peak identification in compendial impurity profiling; substitution with a standard of incorrect RRT leads to misidentification of Impurity A or Impurity C, causing compendial non-compliance and potential ANDA rejection.
- [1] Glibenclamide, Related Substances Test — Relative Retention and System Suitability. British Pharmacopoeia 2025, Ph. Eur. monograph 0718, lines 64–67. Available at: https://nhathuocngocanh.com/bp/glibenclamide/ View Source
